4-Amino-2-(difluoromethyl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2-(difluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Functional Group Introduction:
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Aldehyde Formation: The final step involves the formation of the aldehyde group, typically through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-(difluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The difluoromethyl group enhances its stability and reactivity, making it a valuable tool in various studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzaldehyde
- 4-Amino-2-(chloromethyl)benzaldehyde
- 4-Amino-2-(bromomethyl)benzaldehyde
Uniqueness
4-Amino-2-(difluoromethyl)benzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4-amino-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-4,8H,11H2 |
InChI Key |
RNKDNFNJKBGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)C=O |
Origin of Product |
United States |
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